A Technical Guide to Sodium Ferric Oxalate: Formula, Structure, and Experimental Protocols
A Technical Guide to Sodium Ferric Oxalate: Formula, Structure, and Experimental Protocols
For Immediate Release
This technical guide provides a comprehensive overview of sodium ferric oxalate (B1200264), a coordination compound of significant interest in photochemistry and chemical synthesis. Targeted towards researchers, scientists, and professionals in drug development, this document details its chemical formula, molecular structure, quantitative physicochemical properties, and detailed experimental protocols for its synthesis and characterization.
Chemical Formula and Nomenclature
Sodium ferric oxalate, also known as sodium tris(oxalato)ferrate(III), is a salt consisting of sodium cations (Na⁺) and ferrioxalate (B100866) anions ([Fe(C₂O₄)₃]³⁻). Its chemical formula is conventionally written as Na₃[Fe(C₂O₄)₃] . The compound typically crystallizes from aqueous solutions as a hydrate, with the pentahydrate, Na₃[Fe(C₂O₄)₃]·5H₂O , being a common form that has been characterized by X-ray crystallography.[1][2] Other hydrated forms, such as the trihydrate, have also been reported.[3]
Synonyms:
-
Sodium iron(III) oxalate
-
Sodium oxalatoferrate
-
Sodium trisoxalatoferrate(III)
-
Ferric sodium oxalate
Molecular Structure and Coordination Chemistry
The core of sodium ferric oxalate's structure is the tris(oxalato)ferrate(III) anion. In this complex, a central iron(III) ion is coordinated to three bidentate oxalate ligands (C₂O₄²⁻).[2] The oxalate ions each bind to the iron center through two oxygen atoms, resulting in a coordination number of six for the iron atom.
The geometry of the [Fe(C₂O₄)₃]³⁻ anion is octahedral .[2] This arrangement gives rise to a chiral, propeller-like structure, meaning the complex can exist as two non-superimposable mirror images (enantiomers), denoted as Λ (lambda) and Δ (delta) isomers.
Caption: Structure of the tris(oxalato)ferrate(III) anion.
Quantitative Data
The physicochemical properties of sodium ferric oxalate are summarized below. The crystallographic data is for the pentahydrate form, Na₃[Fe(C₂O₄)₃]·5H₂O.[1]
| Property | Value |
| Molecular Formula | Na₃[Fe(C₂O₄)₃] |
| Molar Mass (anhydrous) | 388.87 g/mol [4] |
| Appearance | Lime green crystals[2][5] |
| Density | 1.97 g/cm³ at 17 °C[2] |
| Solubility in Water | 32.5 g/100 mL (cold), 182 g/100 mL (boiling)[2] |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| Z (formula units/cell) | 8 |
Note: Detailed bond lengths and angles require access to the full crystallographic information file (CIF), which is not available in the search results. The provided data confirms the crystal system and space group from the study.
Key Chemical Properties: Photochemical Decomposition
A defining characteristic of the ferrioxalate anion is its sensitivity to light and higher-energy electromagnetic radiation.[2] Upon absorption of a photon, an intramolecular ligand-to-metal charge transfer (LMCT) occurs. This process involves the reduction of the iron(III) center to iron(II) and the oxidation of one oxalate ligand, which then decomposes into two molecules of carbon dioxide (CO₂).[2][6][7]
This photosensitivity forms the basis of its use in chemical actinometry for measuring photon flux.
Caption: Photochemical decomposition of the ferrioxalate anion.
Experimental Protocols
Synthesis of Sodium Tris(oxalato)ferrate(III)
This protocol describes a common method for synthesizing sodium ferric oxalate crystals from ferric chloride.
Caption: Workflow for the synthesis of sodium ferric oxalate.
Methodology:
-
Preparation of Ferric Hydroxide:
-
Dissolve 10.0 g of ferric chloride (FeCl₃) in 50 mL of deionized water.
-
In a separate beaker, dissolve 7.5 g of sodium hydroxide (NaOH) in 50 mL of deionized water.
-
Slowly add the NaOH solution to the FeCl₃ solution with constant stirring. A brown precipitate of ferric hydroxide, Fe(OH)₃, will form.
-
Allow the precipitate to settle, then filter it using a Buchner funnel. Wash the precipitate thoroughly with hot deionized water to remove residual chloride and sodium ions.[8][9]
-
-
Formation of the Complex:
-
In a beaker, dissolve 12.0 g of oxalic acid (H₂C₂O₄·2H₂O) in approximately 50-100 mL of hot deionized water.
-
Carefully add 4.0 g of NaOH pellets to the hot oxalic acid solution to form sodium oxalate in situ.
-
Add the washed ferric hydroxide precipitate from step 1 to the hot sodium oxalate solution in small portions with continuous stirring. The brown Fe(OH)₃ will dissolve, and the solution will turn a vibrant green, indicating the formation of the [Fe(C₂O₄)₃]³⁻ complex.[8]
-
-
Crystallization and Isolation:
-
Filter the hot green solution to remove any unreacted solids.
-
Gently heat the filtrate to concentrate the solution until small crystals begin to form on the surface.
-
Cover the beaker and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal yield.
-
Collect the lime green crystals by filtration.
-
Wash the crystals with a small amount of cold water, followed by a wash with ethanol (B145695) or acetone (B3395972) to aid in drying.
-
Dry the crystals in a desiccator, protected from light.[8][9]
-
Characterization Protocol: Redox Titration for Oxalate Content
This protocol determines the percentage of oxalate in the synthesized complex via redox titration with a standardized potassium permanganate (B83412) (KMnO₄) solution.
Methodology:
-
Preparation of Analyte:
-
Accurately weigh approximately 0.1 g of the synthesized sodium ferric oxalate crystals.
-
Dissolve the sample in a 250 mL Erlenmeyer flask containing approximately 75 mL of deionized water and 10 mL of 6 M sulfuric acid (H₂SO₄).[10]
-
-
Titration:
-
Gently heat the acidic solution to about 80 °C. Do not boil.[10]
-
Titrate the hot solution with a standardized ~0.02 M KMnO₄ solution. The purple permanganate solution will be decolorized as it reacts with the oxalate.
-
The endpoint is reached upon the first appearance of a faint, persistent pink color, indicating a slight excess of MnO₄⁻.[10]
-
Record the volume of KMnO₄ solution used.
-
-
Calculation:
-
The reaction stoichiometry is: 2MnO₄⁻ + 5C₂O₄²⁻ + 16H⁺ → 2Mn²⁺ + 10CO₂ + 8H₂O
-
Using the volume and molarity of the KMnO₄ solution, and the stoichiometry of the reaction, calculate the moles of oxalate in the sample. From this, determine the mass percentage of oxalate in the synthesized compound.
-
Characterization Protocol: Spectrophotometric Determination of Iron
This protocol is adapted from the ferrioxalate actinometry procedure, where the complex is first photochemically reduced to Fe²⁺, which is then complexed with 1,10-phenanthroline (B135089) to form a colored species that can be quantified using a spectrophotometer.
Methodology:
-
Photoreduction of the Sample:
-
Prepare a dilute aqueous solution of the synthesized sodium ferric oxalate of a known concentration.
-
Expose this solution to a UV light source for a sufficient time to ensure the complete conversion of Fe³⁺ to Fe²⁺.
-
-
Complexation with Phenanthroline:
-
Take a precise aliquot (e.g., 5.0 mL) of the irradiated solution.
-
Add a sodium acetate (B1210297) buffer solution to adjust the pH to the optimal range for complexation (typically pH 3-5).
-
Add an excess of a 0.1% 1,10-phenanthroline solution. A stable, intensely colored orange-red complex, [Fe(phen)₃]²⁺, will form.
-
Dilute the solution to a known final volume (e.g., in a 50 mL volumetric flask) with deionized water.[9]
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the orange-red solution at its absorption maximum (λ_max), which is approximately 510 nm.[9]
-
Determine the concentration of the Fe²⁺ complex using a calibration curve prepared from standard solutions of a known iron(II) salt (e.g., ferrous ammonium (B1175870) sulfate) treated with phenanthroline in the same manner.
-
From the concentration, calculate the mass percentage of iron in the original sample.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Sodium ferrioxalate - Wikipedia [en.wikipedia.org]
- 3. Sodium tris(oxalato) ferrate (III) [dmishin.github.io]
- 4. researchgate.net [researchgate.net]
- 5. americanelements.com [americanelements.com]
- 6. researchgate.net [researchgate.net]
- 7. research.monash.edu [research.monash.edu]
- 8. Spontaneous enantiomorphism in poly-phased alkaline salts of tris(oxalato)ferrate(III): crystal structure of cubic NaRb5[Fe(C2O4)3]2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hepatochem.com [hepatochem.com]
- 10. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
